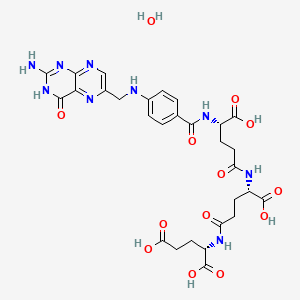![molecular formula C19H19ClF2N4O3 B610392 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride CAS No. 449808-64-4](/img/structure/B610392.png)
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Overview
Description
R1487 (Hydrochloride) is an orally bioavailable and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK). It is known for its potent inhibition of cytokine production in various in vitro and in vivo models . The compound has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
Target of Action
The primary target of R1487 (Hydrochloride) is the Mitogen-activated protein kinase 14 (MAPK14), also known as p38α . This kinase is an essential component of the MAP kinase signal transduction pathway .
Mode of Action
R1487 (Hydrochloride) is a highly potent and selective inhibitor of p38α . It selectively inhibits p38α over p38β MAPK, as well as a panel of 306 additional kinases .
Biochemical Pathways
The p38 MAPK pathway plays a crucial role in cellular responses to external stress signals. By inhibiting p38α, R1487 (Hydrochloride) can affect these stress responses .
Pharmacokinetics
It’s known that the compound’s bioavailability can vary depending on the route of administration .
Result of Action
R1487 (Hydrochloride) inhibits the production of certain cytokines, such as TNFα and IL-1β, in response to stimuli like LPS . This can result in reduced inflammation and pain .
Biochemical Analysis
Biochemical Properties
R1487 Hydrochloride shows strong inhibitory action against p38α MAPK, with Kd values of 0.2 nM . It is selective for p38α over p38β MAPK . The compound interacts with these enzymes, inhibiting their function and thereby influencing the biochemical reactions they are involved in .
Cellular Effects
In cellular processes, R1487 Hydrochloride exhibits IC 50 values of 10 nM for p38α inhibition and 200 nM for the inhibition of TNFα induced production of IL-1β . It inhibits the production of TNFα by human monocytic cells (THP-1) and inhibits the production of IL-1β in human whole blood (HWB) induced by LPS . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of R1487 Hydrochloride involves its binding interactions with biomolecules, particularly enzymes like p38α MAPK . It inhibits these enzymes, leading to changes in gene expression and other cellular processes .
Preparation Methods
The synthesis of R1487 (Hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps is the formation of the pyrido[2,3-d]pyrimidin-7-one core structure, which is achieved through a series of condensation and cyclization reactions . The industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity.
Chemical Reactions Analysis
R1487 (Hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyrimidinone moieties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
R1487 (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p38α MAPK and its downstream effects.
Biology: Employed in cell-based assays to investigate the role of p38α MAPK in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Comparison with Similar Compounds
R1487 (Hydrochloride) is unique in its high selectivity and potency for p38α MAPK compared to other similar compounds. Some similar compounds include:
Pamapimod: Another p38α MAPK inhibitor with a similar core structure but different substituents.
SB203580: A well-known p38 MAPK inhibitor with a different chemical structure but similar inhibitory activity
R1487 (Hydrochloride) stands out due to its higher selectivity for p38α over p38β MAPK and its potent inhibition of cytokine production .
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3.ClH/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21;/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHSAIGGUWVOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712354 | |
| Record name | 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449808-64-4 | |
| Record name | R-1487 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449808644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1487 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E89N7YW9YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


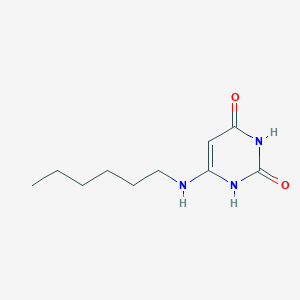

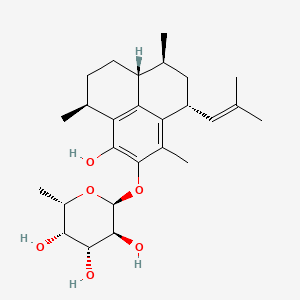
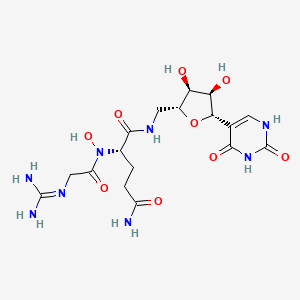
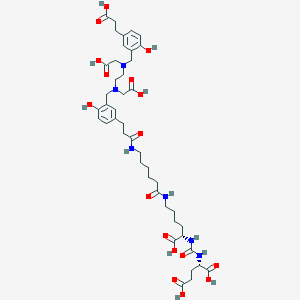
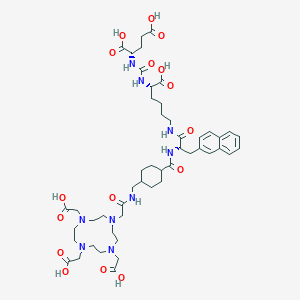
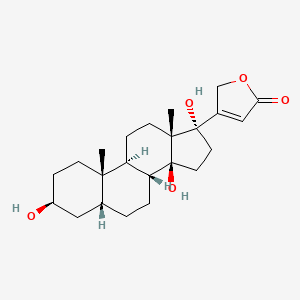
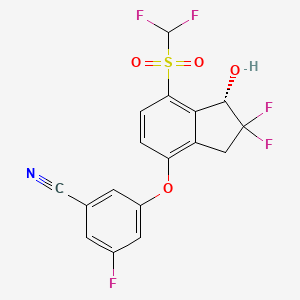
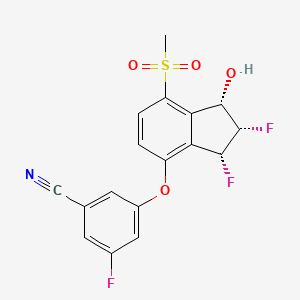

![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)
